
(E)-Butyl 3-(4-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Butyl 3-(4-nitrophenyl)acrylate is an organic compound that belongs to the class of nitrophenyl acrylates It is characterized by the presence of a butyl ester group and a nitrophenyl group attached to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Butyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 3-(4-nitrophenyl)acrylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Butyl 3-(4-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, hydrochloric acid.
Substitution: Sodium methoxide, dimethylformamide.
Major Products
Oxidation: 3-(4-aminophenyl)acrylate.
Reduction: 3-(4-nitrophenyl)acrylic acid.
Substitution: Various substituted nitrophenyl acrylates.
Applications De Recherche Scientifique
(E)-Butyl 3-(4-nitrophenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-Butyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acrylate moiety can also participate in Michael addition reactions, which are important in the formation of covalent bonds with nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Propyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a propyl ester group instead of a butyl ester group.
Uniqueness
(E)-Butyl 3-(4-nitrophenyl)acrylate is unique due to its specific ester group, which can influence its reactivity and solubility properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
butyl (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-3-10-18-13(15)9-6-11-4-7-12(8-5-11)14(16)17/h4-9H,2-3,10H2,1H3/b9-6+ |
Clé InChI |
DBBAKOSVOAEWCF-RMKNXTFCSA-N |
SMILES isomérique |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



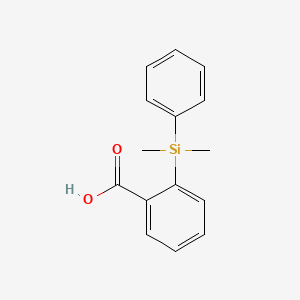
![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)


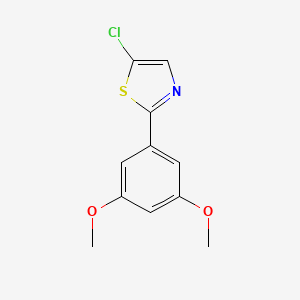
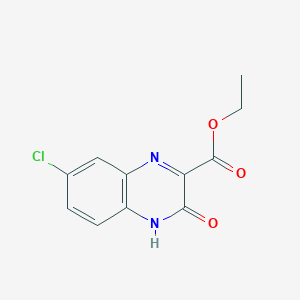

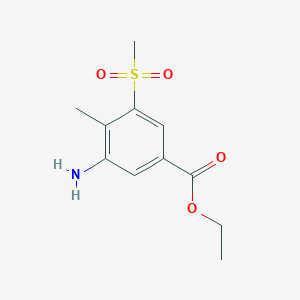

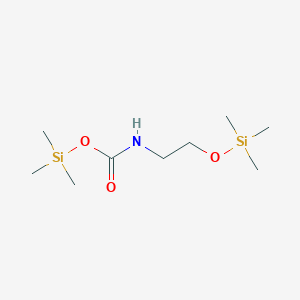
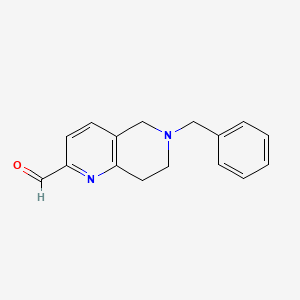
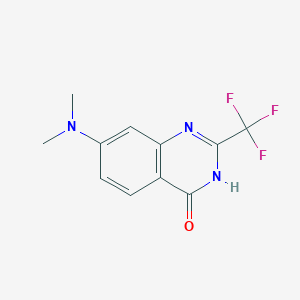
![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
